molecular formula C7H9NO2 B13192364 3-Amino-1-(furan-3-yl)propan-1-one

3-Amino-1-(furan-3-yl)propan-1-one

Cat. No.: B13192364
M. Wt: 139.15 g/mol
InChI Key: BOPQBTCHRUFQFG-UHFFFAOYSA-N
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Description

3-Amino-1-(furan-3-yl)propan-1-one is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a propanone group with an amino substituent. This unique structure imparts various chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(furan-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of furan-3-carboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the desired compound.

Another approach involves the condensation of furan-3-carboxaldehyde with an amine, followed by oxidation to form the ketone group. The reaction conditions typically involve mild temperatures and the use of organic solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Catalytic hydrogenation and condensation reactions are commonly employed in industrial settings to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(furan-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino derivatives. These products can have varied applications depending on their chemical properties.

Scientific Research Applications

3-Amino-1-(furan-3-yl)propan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(furan-2-yl)propan-1-one
  • 3-Amino-1-(thiophen-3-yl)propan-1-one
  • 3-Amino-1-(pyridin-3-yl)propan-1-one

Uniqueness

3-Amino-1-(furan-3-yl)propan-1-one is unique due to its specific furan ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-amino-1-(furan-3-yl)propan-1-one

InChI

InChI=1S/C7H9NO2/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1,3,8H2

InChI Key

BOPQBTCHRUFQFG-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=O)CCN

Origin of Product

United States

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